N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline and 4-methylbenzenesulfonyl chloride.
Reaction: The 2-methoxyaniline is reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide intermediate.
Acetylation: The sulfonamide intermediate is then acetylated using acetic anhydride to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.
Purification: Employing purification techniques like recrystallization or chromatography to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Reagents like sodium hydride (NaH) or sodium methoxide (NaOMe) under basic conditions.
Major Products Formed
Oxidation: Formation of N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide.
Reduction: Formation of N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfanyl]acetamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE may have applications in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Possible applications as an antimicrobial or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE would depend on its specific application:
Antimicrobial Activity: It may inhibit bacterial growth by interfering with the synthesis of folic acid.
Anti-inflammatory Activity: It may inhibit the production of pro-inflammatory cytokines by blocking specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-methoxyphenyl)-2-[methylphenyl)sulfonylamino]acetamide: Lacks the 4-methyl group on the phenyl ring.
N-(2-hydroxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide: Has a hydroxyl group instead of a methoxy group.
Uniqueness
N-(2-METHOXYPHENYL)-2-(N-METHYL4-METHYLBENZENESULFONAMIDO)ACETAMIDE is unique due to the presence of both methoxy and sulfonyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[methyl-(4-methylphenyl)sulfonylamino]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-8-10-14(11-9-13)24(21,22)19(2)12-17(20)18-15-6-4-5-7-16(15)23-3/h4-11H,12H2,1-3H3,(H,18,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHZGMFKPQHQRBO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(=O)NC2=CC=CC=C2OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.